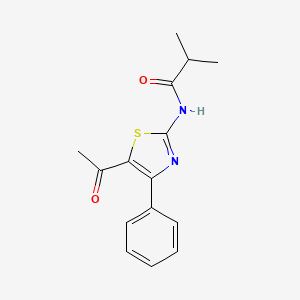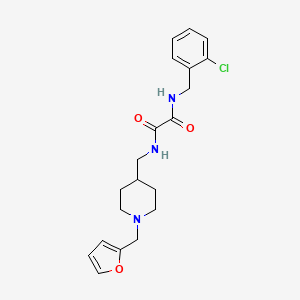![molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7](/img/structure/B2528574.png)
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Übersicht
Beschreibung
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a chemical compound characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Nucleophilic Addition-Elimination: The compound can participate in nucleophilic addition-elimination reactions, forming tetrahedral intermediates.
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid.
Conditions: Ambient temperature, organic solvents like THF or acetonitrile, acidic conditions for deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines and various intermediates used in the synthesis of peptides and other organic molecules .
Wissenschaftliche Forschungsanwendungen
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides.
Biology: Employed in the preparation of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc protecting group is added to amines under basic conditions using di-tert-butyl dicarbonate. The removal of the Boc group is achieved under acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by elimination and decarboxylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl derivatives: Similar compounds include other Boc-protected amines and amino acids, such as N-tert-butoxycarbonyl glycine and N-tert-butoxycarbonyl alanine.
Uniqueness
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more controlled and efficient synthesis of complex molecules compared to single Boc-protected compounds .
Eigenschaften
IUPAC Name |
1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHYYHMRANMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)


![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)




![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)


